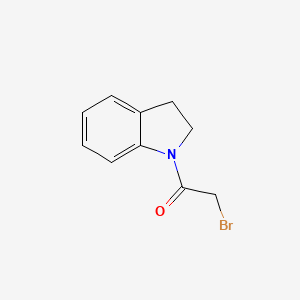

1-(Bromoacetyl)indoline

Description

Significance of Indole (B1671886) and Indoline (B122111) Scaffolds in Chemical and Biological Research

Indole and indoline scaffolds are considered "privileged structures" in drug discovery, meaning they can bind to a wide range of biological targets with high affinity. ijpsr.combohrium.comfrontiersin.org This versatility has made them a focal point for synthetic and medicinal chemists for over a century. researchgate.net The indole nucleus is a crucial component of many natural products and synthetic compounds with significant pharmacological activities. ijpsr.combohrium.compcbiochemres.comresearchgate.net The reactivity of the indole ring, particularly its electron-rich nature, allows for various chemical modifications, leading to a diverse library of derivatives with a wide spectrum of biological actions. chim.it

Prevalence in Natural Products and Pharmaceuticals

The indole and indoline frameworks are ubiquitous in the natural world, forming the core of many alkaloids, pigments, and amino acids. pcbiochemres.comajchem-b.com The essential amino acid tryptophan, for instance, contains an indole ring and is a precursor to vital biomolecules like the neurotransmitters serotonin (B10506) and melatonin. nih.govpcbiochemres.com Many indole alkaloids isolated from plants, fungi, and marine organisms exhibit potent biological activities. bohrium.comresearchgate.netmdpi.com

The significance of these scaffolds is further underscored by their presence in a multitude of approved drugs. ijpsr.comresearchgate.net For example, compounds containing the indole moiety are used as antihypertensive and antipsychotic agents. nih.gov The inherent bioactivity of the indole and indoline structures has solidified their importance as key building blocks in the pharmaceutical industry. researchgate.netontosight.ai

Diverse Pharmacological Activities of Indole Derivatives

The structural versatility of the indole nucleus allows for the synthesis of derivatives with a broad range of pharmacological effects. mdpi.compcbiochemres.comnrfhh.com Researchers have extensively explored these derivatives, revealing their potential as therapeutic agents for a multitude of diseases. mdpi.combohrium.com These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others. pcbiochemres.comresearchgate.netnrfhh.comnih.gov

Indole derivatives have emerged as a significant class of anticancer agents due to their ability to target various mechanisms involved in cancer progression. mdpi.comnih.govmdpi.com They have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby halting the proliferation of cancer cells. mdpi.comnih.gov Several indole-based compounds, such as the vinca (B1221190) alkaloids vinblastine (B1199706) and vincristine, are well-established anticancer drugs. mdpi.com

Recent research has focused on synthesizing novel indole derivatives with enhanced and targeted anticancer activity. mdpi.comnih.gov These efforts have led to the discovery of compounds that induce apoptosis (programmed cell death) in cancer cells and inhibit protein kinases, which are crucial for cancer cell signaling. mdpi.commdpi.com The adaptability of the indole scaffold allows for the design of compounds that can overcome drug resistance, a major challenge in cancer therapy. mdpi.com

Table 1: Examples of Indole Derivatives with Anticancer Activity

| Compound/Derivative Class | Mechanism of Action/Target | Reference(s) |

| Vinca Alkaloids (e.g., Vinblastine, Vincristine) | Tubulin polymerization inhibition | mdpi.com |

| Spirooxindoles | Protein kinase inhibition (e.g., HER2, HER3) | mdpi.com |

| Indole-Chalcone Derivatives | Tubulin polymerization inhibition | mdpi.com |

| Benzimidazole-Indole Derivatives | Tubulin polymerization inhibition | nih.gov |

| Quinoline-Indole Derivatives | Tubulin polymerization inhibition (colchicine binding site) | nih.gov |

| Indole-Curcumin Derivatives | Inhibition of GSK-3β, EGFR, and Bcr-Abl proteins | mdpi.com |

This table is for informational purposes and does not include all known examples.

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. nih.govhumanjournals.com Indole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The mechanisms of action for these compounds are diverse and include the disruption of bacterial cell membranes and the inhibition of biofilm formation. nih.govnih.gov Researchers are actively synthesizing and evaluating new indole derivatives to develop more effective treatments for bacterial infections. humanjournals.comnih.gov Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. ajchem-b.com

Table 2: Examples of Indole Derivatives with Antimicrobial/Antibacterial Activity

| Compound/Derivative Class | Target Organism(s) | Reference(s) |

| Indole-Triazole Derivatives | Staphylococcus aureus, MRSA, Candida krusei | nih.gov |

| 5-Iodoindole, 3-Methylindole, 7-Hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | nih.gov |

| Indole-Acrylonitrile Derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | mdpi.com |

This table is for informational purposes and does not include all known examples.

Indole scaffolds are also a key feature in the development of antiviral drugs. nih.govnih.gov Several indole-containing compounds have been approved for the treatment of viral infections, and many others are in various stages of clinical evaluation. nih.gov These agents can target different stages of the viral life cycle, such as entry into the host cell and viral replication. pcbiochemres.comnih.gov

One notable example is Arbidol, a broad-spectrum antiviral drug used against influenza and other respiratory viruses. pcbiochemres.comnih.gov Research continues to explore the potential of indole derivatives against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). frontiersin.orgnih.gov

Table 3: Examples of Indole Derivatives with Antiviral Activity

| Compound Name | Target Virus(es) | Reference(s) |

| Arbidol (Umifenovir) | Influenza A and B, Respiratory Syncytial Virus, SARS | nih.gov |

| Delavirdine | Human Immunodeficiency Virus (HIV) | nih.gov |

| Indole-Quinoline Derivatives | Tobacco Mosaic Virus (TMV) | researchgate.net |

This table is for informational purposes and does not include all known examples.

The indole nucleus is present in well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. mdpi.com This has spurred further investigation into the anti-inflammatory potential of other indole derivatives. nih.govsphinxsai.com These compounds can modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB). mdpi.com

Researchers are designing and synthesizing new indole derivatives with the aim of developing more potent and safer anti-inflammatory drugs for the treatment of chronic inflammatory conditions. nih.govrsc.org

Table 4: Examples of Indole Derivatives with Anti-inflammatory Activity

| Compound/Derivative Class | Mechanism of Action/Target | Reference(s) |

| Indomethacin | Cyclooxygenase (COX) inhibition | mdpi.com |

| Oleanolic Acid Indole Derivatives | Inhibition of NO and pro-inflammatory cytokines | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of NO, IL-6, and TNF-α production | rsc.org |

This table is for informational purposes and does not include all known examples.

Antifungal Agents

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. nih.govtsijournals.com The indoline scaffold has been identified as a promising starting point for creating such compounds. In the search for new treatments, a series of novel indole and indoline derivatives were designed and synthesized to be evaluated for their in vitro antifungal activity against Candida albicans. nih.gov The results indicated that these compounds exhibited significant antifungal effects, including against azole-resistant strains. nih.gov Further investigation into the mechanism revealed that certain derivatives could inhibit the formation of biofilms and the growth of hyphae in C. albicans. nih.gov

Similarly, various indole derivatives incorporating other heterocyclic moieties like 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) have shown potent antifungal activities. turkjps.orgacs.orgmdpi.com For example, a series of indole Schiff base derivatives with a 1,3,4-thiadiazole component displayed high inhibition rates against several plant pathogenic fungi, including Fusarium graminearum and Fusarium oxysporum. mdpi.com Another study found that certain indole derivatives were more potent than the commercial fungicide hymexazole against a range of phytopathogenic fungi. researchgate.net These findings underscore the potential of the indoline and related indole scaffolds in the development of new and effective antifungal treatments. tsijournals.combohrium.com

| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Indole/Indoline Derivatives | Candida albicans | Effective against azole-resistant strains; inhibit biofilm and hyphae formation. | nih.gov |

| Indole-Thiadiazole Derivatives | Botrytis cinerea | Showed superior in vitro and in vivo efficacy compared to control drugs like azoxystrobin. | acs.org |

| Indole Schiff Base Derivatives | F. graminearum, F. oxysporum | Exhibited high inhibition rates (up to 100%) at a concentration of 500 μg/mL. | mdpi.com |

| General Indole Derivatives | Various Phytopathogenic Fungi | Some compounds showed broader-spectrum activity than the commercial fungicide hymexazole. | researchgate.net |

Antidepressant Activity

The structural similarity of the indole nucleus to the neurotransmitter serotonin has made it a key scaffold in the development of drugs for central nervous system (CNS) disorders, including depression. nih.govingentaconnect.comnih.gov Several marketed drugs used for CNS conditions, such as the antidepressant Binedaline, contain an indole moiety. nih.govingentaconnect.com

Recent research has focused on novel indoline derivatives as potential treatments for depression and other mental illnesses. acs.orgnih.gov These compounds are often designed as serotonergic agents, specifically targeting the 5-hydroxytryptamine 2A (5-HT2A) receptor, which plays a crucial role in mood and emotional responses. acs.orgacs.org By acting as agonists or partial agonists at this receptor, these indoline derivatives aim to modulate brain function and alleviate symptoms of depression. acs.org Other studies have explored linking the indole scaffold to different pharmacophores, such as azetidinone, to create hybrid molecules with antidepressant-like effects. ijper.org These efforts have yielded compounds that showed a significant decrease in immobility duration in preclinical models, suggesting their potential for development as novel antidepressant agents. ijper.orgscispace.comresearchgate.net

Other Noteworthy Biological Activities

The versatile structure of the indoline and indole scaffolds has led to their investigation for a wide range of other biological activities. jocpr.comchula.ac.thrjpn.org Research has demonstrated that derivatives of this heterocyclic system possess anticonvulsant, anti-inflammatory, antibacterial, antiviral, and anticancer properties. pcbiochemres.comnih.gov

For instance, several studies have focused on the anticonvulsant properties of indole derivatives, aiming to develop new treatments for epilepsy. nih.govingentaconnect.com The anti-inflammatory potential has also been explored, with some indole-based chalcone (B49325) compounds identified as inhibitors of cyclooxygenase (COX) enzymes. rjpn.org Furthermore, the core indole structure is present in a variety of natural products and synthetic compounds with demonstrated bioactivity, highlighting its status as a "privileged scaffold" in medicinal chemistry. pcbiochemres.com

Contextualizing 1-(Bromoacetyl)indoline within the Indoline Chemical Space

The compound this compound is a specific derivative of the indoline heterocyclic system. Its structure consists of an indoline core where a bromoacetyl group (-C(=O)CH₂Br) is attached to the nitrogen atom at position 1. This particular substitution pattern confers significant chemical reactivity upon the molecule, positioning it primarily as a valuable synthetic intermediate rather than an end-product therapeutic agent itself.

The key to its utility lies in the bromoacetyl moiety. The presence of the bromine atom, a good leaving group, adjacent to a carbonyl group makes the methylene (B1212753) carbon (the -CH₂- group) highly electrophilic. This renders this compound an effective alkylating agent, capable of reacting readily with a wide variety of nucleophiles.

This reactivity is harnessed in organic synthesis to introduce the "indoline-1-carbonylmethyl" fragment into larger, more complex molecules. For example, it can react with:

Amines, thiols, and alcohols: To form new C-N, C-S, and C-O bonds, respectively. This is a common strategy for linking the indoline core to other pharmacophores or functional groups. evitachem.comrsc.org

Carbanions and other carbon nucleophiles: To create new C-C bonds.

Heterocyclic compounds: In reactions like the Hantzsch thiazole (B1198619) synthesis or other cyclization reactions, where the bromoacetyl group provides two key atoms for the formation of a new ring fused or linked to the indoline structure. rsc.orgresearchgate.net

The synthesis of this compound itself would typically involve the acylation of indoline with a reactive derivative of bromoacetic acid, such as bromoacetyl chloride or bromoacetyl bromide, often in the presence of a base to neutralize the hydrogen bromide byproduct. nih.gov This straightforward preparation, combined with the high reactivity of the product, makes this compound a versatile building block for constructing libraries of diverse indoline derivatives for biological screening and drug discovery programs. Its structural relative, 1-(azidoacetyl)indoline, is similarly used as an intermediate, particularly in click chemistry applications. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHBDJXOHMIGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73392-01-5 | |

| Record name | 1-(Bromoacetyl)indoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromoacetyl Indoline and Its Precursors

Strategies for Acetylation of the Indoline (B122111) Nitrogen

The introduction of an acetyl group at the nitrogen atom (N-acylation) of the indoline ring is a critical step in forming the precursor for 1-(bromoacetyl)indoline. A significant challenge in the acylation of indoles is achieving chemoselectivity, as the molecule possesses multiple reactive sites. nih.gov Acylation often occurs preferentially at the C3 position due to its higher electron density. nih.govrsc.org Therefore, methods that selectively target the nitrogen atom are of particular importance.

Selective N-acylation is typically performed using a reactive electrophile, such as an acyl chloride, in the presence of a stoichiometric base. rsc.org A highly efficient method involves the generation of the indolyl potassium anion, which then reacts with an acylating agent. tandfonline.com For instance, treating indoline with powdered potassium hydroxide in dimethyl sulfoxide (DMSO) at room temperature effectively generates the anion. The subsequent addition of acetic anhydride (B1165640) yields the N-acetylated product, 1-acetylindoline. tandfonline.com The use of DMSO is crucial as it strongly solvates the potassium cation, increasing the reactivity of the indolyl anion and leading exclusively to N-acetylation, the site of highest charge density. tandfonline.com This approach is versatile and compatible with various substituted indoles. tandfonline.com

Alternative modern approaches for N-acylation include dehydrogenative coupling reactions. One such method uses a tetrapropylammonium perruthenate (TPAP) catalyst to couple indoles directly with primary alcohols, which are oxidized in situ to the corresponding acylating species. nih.gov Another organocatalytic method employs N-heterocyclic carbenes (NHCs) to convert aldehydes into acyl donors, which then selectively acylate the indole (B1671886) nitrogen under mild, oxidative conditions. rsc.org

Table 1: N-Acetylation of Various Indoles using KOH/Acetic Anhydride in DMSO

| Entry | R1 | R2 | R3 | R4 | Yield (%) |

|---|---|---|---|---|---|

| 1 | H | H | H | H | 65 |

| 2 | CH₃ | H | H | H | 36 |

| 3 | H | CH₃ | H | H | 54 |

| 4 | H | H | Br | H | 80 |

| 5 | H | H | NO₂ | H | 80 |

Data sourced from Gribble, G. W., et al. (1977). tandfonline.com

Bromination of the Acetyl Moiety

The conversion of 1-acetylindoline to this compound is achieved through the α-bromination of the ketone. This reaction involves the selective substitution of a hydrogen atom on the carbon adjacent to the carbonyl group with a bromine atom.

The α-bromination of ketones can be accomplished using various brominating agents that serve as a source of electrophilic bromine. nih.govresearchgate.net

Molecular Bromine (Br₂) : The most direct route involves the reaction of the ketone with molecular bromine, typically under acidic conditions. nih.gov The acid catalyzes the formation of the enol tautomer of the ketone, which is the active nucleophile in the reaction. masterorganicchemistry.com The nucleophilic α-carbon of the enol then attacks a Br₂ molecule, leading to the α-brominated product. nih.govmasterorganicchemistry.com

N-Bromosuccinimide (NBS) : NBS is a widely used and convenient source of electrophilic bromine for α-bromination reactions. researchgate.netmasterorganicchemistry.comresearchgate.net It is often preferred over liquid bromine due to its solid nature, which makes it easier and safer to handle. The reaction with NBS can be initiated by radical initiators, light, or acid catalysts. researchgate.net In the context of acetylindoles, NBS has been used effectively in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). acs.orgacs.org

Other brominating agents include cupric bromide, dioxane dibromide, and tetrabutylammonium tribromide. researchgate.net

The efficiency and selectivity of the α-bromination of 1-acetylindoline are highly dependent on the reaction conditions.

Catalysis : Acid catalysis is frequently employed to accelerate the reaction by promoting the formation of the enol intermediate, which is more nucleophilic than the ketone's α-carbon itself. masterorganicchemistry.com Acetic acid can serve as both the solvent and the acid catalyst. masterorganicchemistry.com For reactions involving NBS, catalysts such as p-toluenesulfonic acid have proven effective for the bromination of N-protected acetylindoles. acs.orgacs.org

Solvents : The choice of solvent can influence the reaction rate and outcome. Common solvents for bromination with Br₂ include acetic acid and 1,4-dioxane. masterorganicchemistry.comresearchgate.net For NBS bromination, solvents like carbon tetrachloride (CCl₄) are often used, particularly in reactions initiated by radical initiators. clockss.org

Temperature and Initiators : Reactions may be conducted at room temperature or require heating. Some protocols, particularly those using NBS, may utilize radical initiators like azobisisobutyronitrile (AIBN) or UV-vis irradiation to facilitate the reaction, often allowing for lower temperatures and shorter reaction times. researchgate.net Optimization involves balancing these parameters to maximize the yield of the desired monobrominated product while minimizing side reactions, such as dibromination or ring bromination. nih.gov

Table 2: Conditions for α-Bromination of Ketones

| Brominating Agent | Catalyst/Initiator | Solvent | Typical Substrate | Reference |

|---|---|---|---|---|

| Br₂ | HBr or AcOH | Acetic Acid | General Ketones | masterorganicchemistry.com |

| NBS | p-Toluenesulfonic acid | Not specified | N-ethoxycarbonyl-3-acetylindole | acs.orgacs.org |

| NBS | UV-vis irradiation | Not specified | Aromatic/Aliphatic Ketones | researchgate.net |

| Br₂ | None | Not specified | Aromatic Ketones | nih.gov |

Precursor Synthesis: Indoline and 3-Acetylindoles

3-Acetylindole is a valuable intermediate used in the synthesis of numerous bioactive compounds. nih.gov There are several established methods for its preparation.

Friedel-Crafts Acylation : This is one of the most common methods for preparing 3-acylindoles. researchgate.netacs.org The reaction involves treating indole with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. researchgate.net Catalysts such as aluminum chloride (AlCl₃) or zinc chloride are often used. researchgate.net Boron trifluoride etherate has also been reported as an effective promoter for the acylation of indoles with anhydrides. mdpi.com

Grignard Reagent Acylation : Indole can be converted into its magnesium salt (indolylmagnesium iodide) by reaction with a Grignard reagent like ethylmagnesium iodide. This intermediate then reacts with acetyl chloride to produce a mixture of 3-acetylindole and 1,3-diacetylindole. chemijournal.com

Rearrangement of 2-Acetylindole : 2-Acetylindole can be rearranged to the more stable 3-acetylindole when heated in the presence of polyphosphoric acid (PPA). researchgate.netchemijournal.com

Fischer Indole Synthesis : This classical method can be adapted to produce 3-acetylindole by heating 3-(2-phenylhydrazono)butan-2-one with polyphosphoric acid. researchgate.netchemijournal.com

The synthesis of 3-(bromoacetyl)indole, an important building block for various bis-indole alkaloids, is accomplished by the direct bromination of 3-acetylindole. nih.gov A typical procedure involves the dropwise addition of a solution of bromine in a solvent like dioxane to a solution of 3-acetylindole, also in dioxane. researchgate.net The reaction proceeds via an electrophilic substitution on the α-carbon of the acetyl group. After the reaction is complete, the solvent and the hydrobromic acid byproduct are removed. The resulting product is then purified, often through washing with a sodium bicarbonate solution and recrystallization, to afford pure 3-(bromoacetyl)indole in good yield. researchgate.net

Comparative Analysis of Bromination Methods

Advanced Synthetic Routes to Bromoacetylated Indole/Indoline Systems

Regioselective Functionalization for Specific Isomers (e.g., 3-(Bromoacetyl)indole)

The indole ring system, a common motif in natural products and pharmaceuticals, allows for functionalization at various positions. The C3-position of indole is particularly nucleophilic and susceptible to electrophilic substitution, making it a prime target for acylation.

A common strategy for the synthesis of 3-(bromoacetyl)indole involves a two-step sequence starting from indole. The first step is a Friedel-Crafts acylation at the C3 position to introduce an acetyl group, followed by bromination of the acetyl moiety.

Synthesis of 3-Acetylindole

The introduction of an acetyl group at the C3-position of indole can be achieved through various Friedel-Crafts acylation methods. One approach involves the reaction of indole with acetic anhydride in the presence of a Lewis acid catalyst.

Bromination of 3-Acetylindole

Once 3-acetylindole is obtained, the subsequent step involves the bromination of the acetyl group to yield 3-(bromoacetyl)indole. A reported method for this transformation utilizes bromine in dioxane researchgate.net. A solution of bromine in dioxane is added dropwise to a solution of 3-acetylindole in the same solvent. The reaction proceeds to afford 3-(bromoacetyl)indole in good yield after purification researchgate.net.

The following table summarizes the reaction conditions for the synthesis of 3-(bromoacetyl)indole from 3-acetylindole:

| Reactant | Reagent | Solvent | Reaction Time | Yield |

| 3-Acetylindole | Bromine | Dioxane | 2 hours (addition) | 68% researchgate.net |

It is important to note that the direct acylation of indole with bromoacetyl chloride can be challenging due to the reactivity of the acyl chloride and potential side reactions. Therefore, the two-step approach of acetylation followed by bromination is often preferred for the synthesis of 3-(bromoacetyl)indole.

Chemical Reactivity and Reaction Mechanisms of 1 Bromoacetyl Indoline

Nucleophilic Substitution Reactions at the Bromoacetyl Group

The 1-(bromoacetyl)indoline molecule features a bromoacetyl group attached to the nitrogen atom of the indoline (B122111) ring. This functional group is an α-haloketone, which is characterized by a carbonyl group adjacent to a carbon atom bearing a halogen, in this case, bromine. The electron-withdrawing nature of the carbonyl group and the fact that bromide is an excellent leaving group make the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a diverse array of heterocyclic compounds. The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a classic SN2 reaction. clockss.orgresearchgate.net

Formation of Carbonyl-Containing Heterocyclic Compounds

The electrophilic nature of the bromoacetyl group in compounds like this compound makes it a valuable precursor for synthesizing various carbonyl-containing heterocycles. Nucleophilic substitution at the α-carbon is typically the initial step, followed by subsequent intramolecular reactions to form a ring system.

A notable example, using a related indole (B1671886) analog, is the synthesis of imidazolidine-2,4-dione derivatives. The reaction sequence begins with the nucleophilic substitution of the bromide by the amino group of glycine (B1666218). This intermediate, upon heating with acetic anhydride (B1165640), anhydrous pyridine, and potassium thiocyanate (B1210189), undergoes cyclization to form the target imidazolidine-2,4-dione ring system.

Reaction with Thioureas for Thiazole (B1198619) Ring Formation

The reaction between α-haloketones, such as this compound, and thiourea (B124793) or its derivatives is a classic and widely used method for the synthesis of thiazole rings, known as the Hantzsch thiazole synthesis. This reaction is a cornerstone in heterocyclic chemistry due to its efficiency and the biological significance of the resulting thiazole derivatives. nih.govresearchgate.netchemrxiv.orgmdpi.com

The mechanism proceeds through a sequence of steps:

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the bromoacetyl group, displacing the bromide ion and forming an isothiouronium salt intermediate.

Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as an internal nucleophile, attacking the carbonyl carbon.

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.

This reaction is highly versatile and can be carried out with various substituted thioureas to yield a wide range of 2-aminothiazole (B372263) derivatives. The indoline moiety remains as a substituent on the newly formed thiazole ring.

Table 1: Hantzsch Thiazole Synthesis with Bromoacetyl Compounds

| Bromoacetyl Precursor | Nucleophile | Conditions | Product |

| 3-(Bromoacetyl)indole | Thiourea | Ethanol, Reflux | 2-Amino-4-(indol-3-yl)thiazole |

| 1-Aryl-3-(bromoacetyl)indole | Substituted Thioureas | Acetonitrile, Reflux | 2-(Substituted-amino)-4-(1-arylindol-3-yl)thiazole |

| 3-(Bromoacetyl)coumarin | N-substituted thiourea | Various | 2-(N-substituted-amino)thiazolylcoumarin |

Cyclocondensation Reactions with Amines and Other Nucleophiles

This compound is a versatile building block for various cyclocondensation reactions. By reacting with compounds containing two or more nucleophilic centers, it can lead to the formation of complex heterocyclic systems in a single step or a short sequence. These reactions are crucial for creating scaffolds found in many pharmaceutically active molecules.

Imidazolidine (B613845) derivatives, which are five-membered rings containing two nitrogen atoms, can be synthesized from bromoacetyl precursors. For instance, the reaction of 1-benzyl-3-bromoacetyl indole with glycine in the presence of potassium carbonate initially forms an amino acid intermediate via nucleophilic substitution. This intermediate can then be cyclized to produce various imidazolidine derivatives.

One pathway involves reacting the intermediate with ammonium (B1175870) thiocyanate and acetic anhydride to yield 1-substituted-2-thioxoimidazolidine-4-ones. This demonstrates a multi-step synthesis where the initial nucleophilic substitution on the bromoacetyl group is followed by a cyclization reaction to build the heterocyclic ring.

Table 2: Synthesis of Imidazolidine Derivatives

| Bromoacetyl Precursor | Reagents | Product |

| 1-Benzyl-3-bromoacetyl indole | 1. Glycine, K₂CO₃ 2. (NH₄)SCN, Ac₂O, Pyridine | 1-[(1-Benzylindol-3-yl)carbomethyl]-2-thioxoimidazolidine-4-one |

| 1-Benzoyl-3-bromoacetyl indole | 1. Glycine, K₂CO₃ 2. KOCN, Ac₂O | 1-[(1-Benzoylindol-3-yl)carbomethyl]imidazolidine-2,4-dione |

Quinoxalines, which contain a benzene (B151609) ring fused to a pyrazine (B50134) ring, are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgchim.itipp.pt α-Haloketones like this compound can serve as synthetic equivalents of 1,2-dicarbonyl compounds in these reactions.

The reaction of a bromoacetyl compound with an o-phenylenediamine (B120857) derivative leads to the formation of a quinoxaline (B1680401) ring. The reaction mechanism likely involves an initial nucleophilic attack by one of the amino groups on the α-carbon, displacing the bromide. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon, and a subsequent oxidation/dehydration step yields the aromatic quinoxaline ring. This method provides a direct route to quinoxalines substituted with an indoline moiety.

More complex heterocyclic systems can also be constructed using bromoacetyl compounds as starting materials. The synthesis of pyrano[2,3-d]imidazole derivatives illustrates this complexity. Although specific examples starting from this compound are not detailed in the literature, analogous reactions with 3-bromoacetyl indole derivatives provide a clear precedent.

For example, a multi-component reaction involving a 3-bromoacetyl indole, malononitrile, and 2-aminobenzimidazole (B67599) can lead to the formation of a pyrano[2,3-d]imidazole scaffold. These reactions often proceed through a cascade of events, including Knoevenagel condensation and Michael addition, initiated by the high reactivity of the bromoacetyl group. orientjchem.orgmdpi.comsemanticscholar.orgnih.gov

Triazolo(4,3-a)quinoxaline Synthesis

This compound serves as a key building block in the synthesis of fused heterocyclic systems such as oup.comccspublishing.org.cnresearchgate.nettriazolo[4,3-a]quinoxalines. This transformation typically involves a multi-step, one-pot procedure analogous to classical condensation and cyclization reactions like the Hantzsch synthesis. synarchive.comresearchgate.net The general strategy involves the reaction of an α-haloketone, such as this compound, with a suitable binucleophile.

In this specific synthesis, 2-hydrazinoquinoxaline (B1584267) is the critical reaction partner. iau.ir The reaction proceeds via initial alkylation of the more nucleophilic terminal nitrogen of the hydrazine (B178648) moiety by the electrophilic α-carbon of this compound. This is followed by an intramolecular cyclization and dehydration sequence to yield the final aromatic triazoloquinoxaline product.

Reaction Scheme: The reaction between this compound and 2-hydrazinoquinoxaline can be depicted as follows:

Nucleophilic Substitution: The terminal amino group of 2-hydrazinoquinoxaline attacks the carbon bearing the bromine atom on this compound, displacing the bromide ion to form a hydrazone-like intermediate.

Cyclization: The nitrogen atom within the quinoxaline ring then attacks the carbonyl carbon of the former bromoacetyl group.

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable, aromatic oup.comccspublishing.org.cnresearchgate.nettriazolo[4,3-a]quinoxaline ring system, with the indoline group attached at the 1-position.

The table below summarizes the reactants and the resulting product in this synthesis.

| Reactant 1 | Reactant 2 | Product | Heterocyclic Core Formed |

| This compound | 2-Hydrazinoquinoxaline | 1-(Indolin-1-ylmethyl)- oup.comccspublishing.org.cnresearchgate.nettriazolo[4,3-a]quinoxaline | oup.comccspublishing.org.cnresearchgate.nettriazolo[4,3-a]quinoxaline |

Spirocyclic Oxindole (B195798) Formation through Cycloadditions

The formation of spirocyclic oxindoles is a prominent transformation in heterocyclic chemistry, often achieved through cycloaddition reactions. rsc.org The most common and powerful method for constructing the spiropyrrolidinyl-oxindole core is the 1,3-dipolar cycloaddition reaction. ccspublishing.org.cnwikipedia.org This reaction typically involves an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) (an indole-2,3-dione) and an α-amino acid, which then reacts with an electron-deficient alkene or alkyne (a dipolarophile). nih.govnih.gov

However, this compound is not a direct precursor for this type of transformation under standard conditions. It is an N-acylindoline, not an isatin, and lacks the necessary functionality to form the azomethine ylide directly. Furthermore, it is not typically employed as a dipolarophile in these reactions. The synthesis of a spirocyclic oxindole from an indoline precursor would necessitate an initial oxidation of the indoline at the C-2 position to generate the required oxindole ketone moiety before any subsequent cycloaddition could take place. As such, the direct formation of spirocyclic oxindoles from this compound via cycloaddition is not a characteristic reaction of this substrate.

Electrophilic Aromatic Substitution on the Indoline Ring

The indoline ring, while aromatic, exhibits different reactivity in electrophilic aromatic substitution (EAS) compared to its indole counterpart. The nitrogen atom's lone pair can participate in the aromatic system, but in this compound, this effect is diminished by the electron-withdrawing nature of the N-acetyl group. This group deactivates the aromatic ring towards electrophilic attack, making the reaction less favorable than with unsubstituted benzene or indole. researchgate.netnih.gov

Despite being deactivating, the N-acetyl group acts as an ortho-, para- director. Therefore, electrophilic substitution is expected to occur at positions C5 (para) and C7 (ortho) of the indoline ring. The general mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.com

A documented example involves the nitration of an N-acetylindoline derivative. jst.go.jp To achieve regioselectivity, the reaction can be performed under specific conditions, sometimes requiring blocking groups to direct the incoming electrophile. For instance, nitration of an N-acetylindoline derivative with sodium nitrate (B79036) in trifluoroacetic acid has been successfully carried out. jst.go.jp

Summary of EAS on this compound:

| Feature | Description |

| Reactivity | Deactivated due to the electron-withdrawing N-bromoacetyl group. |

| Directing Effect | Ortho-, para- directing (to C7 and C5 positions). |

| Typical Reactions | Nitration, Halogenation, Friedel-Crafts reactions (require harsh conditions). |

| Mechanism | Formation of a resonance-stabilized arenium ion intermediate. masterorganicchemistry.com |

Palladium-Catalyzed Cross-Coupling Reactions

While many palladium-catalyzed cross-coupling reactions on indole systems target C-H bonds or aryl halides, the α-bromo ketone functionality of this compound allows it to participate in Suzuki-type coupling reactions. This reaction involves the coupling of the α-carbon of the ketone with an organoboron compound, typically an arylboronic acid, to form a new carbon-carbon bond. oup.comnih.gov

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle:

Oxidative Addition: The C-Br bond of this compound adds to the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product, 1-(arylacetyl)indoline, and regenerating the Pd(0) catalyst.

This methodology provides an efficient route to synthesize α-aryl ketones from α-bromo ketones. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | 1-(Arylacetyl)indoline |

| This compound | Alkylboron Reagent | Pd(0) complex | 1-(Alkylacetyl)indoline |

Reductive Transformations

The this compound molecule possesses two primary sites susceptible to reduction: the carbon-bromine bond and the carbonyl group. Different reducing agents can selectively target these functionalities.

Reductive Dehalogenation: The C-Br bond can be cleaved through catalytic hydrogenation. Using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, the bromine atom is replaced by a hydrogen atom. This transformation yields 1-acetylindoline, effectively removing the reactive halide.

Carbonyl Reduction: The ketone functional group can be reduced to a secondary alcohol using hydride-based reducing agents. wikipedia.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it typically does not affect the C-Br bond or the amide functionality inherent in the N-acetyl group under standard conditions. The product of this reaction is 1-(2-bromo-1-hydroxyethyl)indoline. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but may lead to over-reduction or side reactions.

The table below outlines these distinct reductive pathways.

| Functional Group Targeted | Reagent(s) | Product |

| Carbon-Bromine Bond | H₂, Pd/C | 1-Acetylindoline |

| Carbonyl (Ketone) Group | NaBH₄, followed by proton source (e.g., H₂O, MeOH) | 1-(2-Bromo-1-hydroxyethyl)indoline |

Mechanism of Action in Chemical Transformations

The diverse reactivity of this compound is rooted in several fundamental reaction mechanisms.

Triazolo(4,3-a)quinoxaline Synthesis: The mechanism is a sequence of nucleophilic substitution and intramolecular condensation. It begins with an S_N2 attack by the hydrazine nitrogen on the α-carbon, displacing the bromide. This is followed by an intramolecular nucleophilic attack of a ring nitrogen onto the electrophilic carbonyl carbon, forming a five-membered ring intermediate. The final step is an acid- or base-catalyzed dehydration to yield the stable, aromatic triazole ring. This pathway is analogous to the mechanism of the Hantzsch thiazole synthesis. synarchive.com

Spirocyclic Oxindole Formation through Cycloadditions: The primary mechanism for forming spiropyrrolidinyl oxindoles is a concerted [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.org In this reaction, the HOMO of the 1,3-dipole (azomethine ylide) and the LUMO of the dipolarophile (alkene/alkyne) overlap to form a five-membered ring in a single, stereospecific step. As noted previously, this compound is not a suitable substrate for this specific mechanistic pathway without prior modification.

Electrophilic Aromatic Substitution: This reaction proceeds via the canonical arenium ion mechanism. masterorganicchemistry.com The π-system of the indoline aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺). This breaks the aromaticity and forms a resonance-stabilized carbocation (the arenium ion). In a subsequent fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring aromaticity and yielding the substituted product.

Palladium-Catalyzed Cross-Coupling: The mechanism is a catalytic cycle centered on the palladium atom. It involves the sequential steps of oxidative addition of the C(sp³)-Br bond to a Pd(0) species, transmetalation of the organic group from the boronic acid to the Pd(II) center, and reductive elimination of the coupled product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Reductive Transformations: The mechanism of carbonyl reduction by sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.org This forms an alkoxide intermediate, which is subsequently protonated by the solvent or during workup to give the alcohol. Catalytic hydrogenation for reductive dehalogenation involves the oxidative addition of the C-Br bond to the palladium surface, followed by reaction with adsorbed hydrogen to release HBr and the dehalogenated product.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Indoline-Based Scaffolds for Biological Evaluation

The indoline (B122111) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. ekb.egnih.govresearchgate.net 1-(Bromoacetyl)indoline serves as a crucial starting material for the elaboration of this scaffold, enabling the introduction of various functional groups and the construction of more complex molecular architectures. nih.gov The reactivity of the α-haloketone moiety allows for facile nucleophilic substitution reactions, providing a straightforward method for attaching different side chains and heterocyclic systems to the indoline core. This flexibility is paramount in the design of compound libraries for biological screening and the optimization of lead compounds.

The synthesis of a series of indoline derivatives from this compound allows for a systematic investigation of their structure-activity relationships (SAR). mdpi.com By modifying the substituents on the indoline ring and varying the nature of the group introduced via the bromoacetyl moiety, chemists can probe the molecular interactions between the compounds and their biological targets. For instance, studies on brominated indoles have shown that the position of the bromine atom can significantly affect anti-inflammatory activity. mdpi.com This systematic approach is fundamental to understanding the chemical features required for optimal biological activity and for designing more potent and selective drug candidates. The exploration of SAR helps in identifying the key pharmacophoric elements and provides valuable insights for the rational design of next-generation therapeutic agents.

The chemical tractability of this compound has facilitated the development of derivatives with enhanced biological activity. biu.ac.il For example, the introduction of specific side chains carrying amino, ester, or amide functionalities has led to the discovery of indoline derivatives with potent antioxidant and anti-inflammatory properties. biu.ac.il These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. The ability to fine-tune the molecular structure through reactions involving the bromoacetyl group is a powerful tool for optimizing the bioactivity of indoline-based compounds.

Role as Key Intermediates in Total Synthesis of Complex Natural Products

This compound and its close analogs are pivotal intermediates in the total synthesis of several complex and biologically active natural products, particularly marine alkaloids. jchemlett.comrsc.org The bromoacetyl group provides a reactive handle for constructing key ring systems and for coupling molecular fragments.

A notable application of a related compound, 3-(bromoacetyl)indole, which shares the reactive bromoacetyl moiety, is in the synthesis of Deoxytopsentin. nih.govresearchgate.net Deoxytopsentin is a bis-indole alkaloid isolated from marine sponges that exhibits a range of biological activities, including antitumor and antiviral properties. researchgate.net The synthesis involves the reaction of 3-(bromoacetyl)indole with a suitable nitrogen-containing nucleophile to construct the central pyrazine (B50134) ring of the Deoxytopsentin core. This key step highlights the utility of the bromoacetyl group in facilitating the formation of heterocyclic systems.

The strategy employed in the synthesis of Deoxytopsentin can be extended to the synthesis of other bis- and tris-indole alkaloids. jchemlett.comnih.govrsc.org These classes of natural products are known for their structural complexity and potent biological activities. mdpi.comnih.govmdpi.com The bromoacetyl group on an indole (B1671886) or indoline precursor serves as a versatile electrophilic partner in reactions designed to link multiple indole units together, often through the formation of nitrogen-containing heterocyclic linkers. nih.gov This approach has been instrumental in the laboratory synthesis of these challenging natural product targets, enabling further biological evaluation and the development of synthetic analogs.

Development of Potential Therapeutic Agents

The synthetic accessibility of diverse indoline derivatives from this compound has contributed to the development of compounds with potential therapeutic applications. researchgate.net The indoline scaffold is a core component of many compounds investigated for various diseases, including cancer and infectious diseases. researchgate.netnih.gov By leveraging the reactivity of this compound, researchers can efficiently generate novel molecules for screening in various disease models. The ability to readily modify the structure allows for the optimization of properties such as target affinity, selectivity, and metabolic stability, which are crucial for the development of a successful drug.

Antagonists of Glycine (B1666218) Site N-methyl-D-aspartate Receptors

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, possesses a glycine binding site that must be occupied for the receptor to be activated by glutamate. Antagonists of this glycine site are of significant interest for the treatment of various neurological disorders. Research has shown that compounds containing an indole moiety, such as indole-2-carboxylates, can act as potent and competitive antagonists at this site. nih.govuevora.pt

While direct synthesis of such antagonists from this compound is not extensively documented in publicly available literature, the indoline core of this compound makes it a relevant starting point for the generation of compound libraries for screening against the NMDA receptor glycine site. The reactive bromoacetyl group can be utilized in various chemical reactions to introduce different functional groups, thereby creating a diverse set of indoline derivatives. These derivatives can then be tested for their ability to modulate NMDA receptor activity.

Table 1: Indole-based NMDA Receptor Glycine Site Antagonists

| Compound | Activity | Reference |

|---|---|---|

| Indole-2-carboxylates | Competitive antagonists of the NMDA-associated glycine recognition sites. | nih.gov |

Indole Alkaloids as Drug-like Templates

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities, making them valuable templates for drug design. nih.gov The synthesis of these complex molecules often involves the use of versatile building blocks that can be elaborated into the final alkaloid scaffold.

The bromoacetyl group is a key functional moiety that can participate in various bond-forming reactions. A notable example is the use of 3-(bromoacetyl)indole in the synthesis of bis-indole alkaloids. This highlights the utility of the bromoacetyl group in constructing complex alkaloid frameworks. Given the structural similarity, this compound represents a promising, though less documented, building block for the synthesis of novel indole alkaloids. The reactive bromoacetyl group can serve as an electrophilic site for reactions with various nucleophiles, enabling the construction of the intricate ring systems characteristic of many indole alkaloids. The N-alkenylation of indoles is another strategy that has been employed as a route to the tetracyclic core of some Vinca (B1221190) alkaloids. nih.gov

Table 2: Application of Bromoacetylated Indoles in Alkaloid Synthesis

| Precursor | Synthetic Application | Reference |

|---|---|---|

| 3-(Bromoacetyl)indole | Synthesis of bis-indole alkaloids. | Not explicitly found in search results, but inferred from similar reactions. |

Multicomponent Reactions Incorporating this compound Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgarkat-usa.org These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. researchgate.net Indole and its derivatives are frequently used as components in MCRs to generate a wide array of heterocyclic compounds. rsc.orgarkat-usa.org

While specific examples of multicomponent reactions directly employing this compound are not extensively reported, its chemical structure suggests its potential as a valuable component in such reactions. The indoline moiety can act as the core scaffold, while the electrophilic bromoacetyl group can react with various nucleophiles. For instance, in an Ugi-type MCR, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound could potentially be modified to participate. More directly, the bromoacetyl group could be involved in subsequent intramolecular cyclizations following a primary MCR.

The participation of indole derivatives in various MCRs, such as the synthesis of thiazolylcoumarins from 3-(2-bromoacetyl)-2H-chromen-2-ones, demonstrates the utility of the bromoacetyl functionality in these complex transformations. rsc.org This suggests that this compound could similarly be incorporated into novel MCRs to create diverse and complex molecular scaffolds for drug discovery and other applications.

Table 3: Examples of Multicomponent Reactions with Indole Derivatives

| Indole Derivative | Reactants | Product Type | Reference |

|---|---|---|---|

| Indole | Thiosemicarbazide, 3-(2-bromoacetyl)-2H-chromen-2-ones | Thiazolylcoumarins | rsc.org |

| 3-Acetylindole | Aromatic aldehydes, ethyl cyanoacetate, ammonium (B1175870) acetate | 6-Indolylpyridine-3-carbonitriles | rsc.org |

Spectroscopic Characterization and Theoretical Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-acetylindoline, distinct signals are observed for the aromatic and aliphatic protons. The protons of the indoline (B122111) ring typically appear as multiplets in the aromatic region (around 7.0-8.0 ppm). The methylene (B1212753) protons of the five-membered ring show characteristic triplet signals, while the methyl protons of the acetyl group appear as a sharp singlet. For 1-(Bromoacetyl)indoline, the singlet corresponding to the acetyl methyl group would be absent. Instead, a singlet for the methylene protons of the bromoacetyl group would be expected, likely shifted downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of N-acetylindoline provides information about the different carbon environments in the molecule. journals.co.za The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the indoline ring and the acetyl group. In the case of this compound, the carbon of the methylene group in the bromoacetyl moiety would appear at a characteristic chemical shift, influenced by the electronegative bromine atom. The carbonyl carbon signal would also be present, alongside the signals for the indoline ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~168 |

| CH₂Br | ~4.0-4.5 (s) | ~25-30 |

| Indoline-CH₂ | ~3.0-3.5 (t) | ~28-33 |

| Indoline-CH₂ | ~4.0-4.5 (t) | ~48-53 |

| Indoline-Ar-C | - | ~115-145 |

| Indoline-Ar-H | ~7.0-8.0 (m) | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of N-acetylindoline exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. jst.go.jp Other characteristic peaks include those for C-H stretching of the aromatic and aliphatic parts of the molecule, and C-N stretching. For this compound, a similar strong carbonyl absorption would be a key diagnostic feature. The presence of the C-Br bond would introduce a stretching vibration at a lower frequency, typically in the range of 500-600 cm⁻¹, although this region can be complex.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=O (amide) | 1650-1680 | Strong |

| C-N | 1250-1350 | Medium |

| C-Br | 500-600 | Medium-Strong |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of N-acetylindoline, the molecular ion peak would be observed at m/z corresponding to its molecular weight. nist.govnih.gov Common fragmentation pathways for N-acylindoles involve the loss of the acetyl group or parts of the indoline ring. scirp.org For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for the M and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromoacetyl group or a bromine radical.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Significance |

| [M]⁺ | 239/241 | Molecular ion (showing bromine isotope pattern) |

| [M - Br]⁺ | 160 | Loss of bromine radical |

| [M - COCH₂Br]⁺ | 118 | Loss of bromoacetyl group |

| [COCH₂Br]⁺ | 121/123 | Bromoacetyl cation (showing bromine isotope pattern) |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights into the electronic structure, geometry, and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations can be employed to predict various properties of this compound, such as its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. nih.gov Furthermore, DFT can be used to study the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity. Theoretical investigations can also shed light on the conformational preferences of the bromoacetyl group and the rotational barrier around the N-C(O) bond. While specific DFT studies on this compound are not documented, research on similar indole (B1671886) derivatives demonstrates the utility of this approach in understanding their structure and reactivity.

Based on a comprehensive search of available scientific literature, detailed theoretical and spectroscopic studies specifically for the compound “this compound” are not sufficiently available to construct a thorough and scientifically accurate article covering all the requested subsections.

The search results yielded information on related but structurally distinct compounds, such as 1-(2-bromoethyl)indoline-2,3-dione, 3-(2-bromoacetyl)indole, and other indole/indoline derivatives. Adhering to the strict instruction to focus solely on "this compound" and not introduce information from other compounds prevents the generation of an article that would meet the required standards of scientific accuracy and detail for the specified outline.

Therefore, it is not possible to provide the requested article on the of “this compound” at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.